2-Cyclobutyl-2-phenylacetic acid
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Overview
Description
2-Cyclobutyl-2-phenylacetic acid is an organic compound characterized by a cyclobutyl group attached to a phenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutyl-2-phenylacetic acid typically involves the reaction of cyclobutylmagnesium bromide with phenylacetic acid under controlled conditions. The reaction is usually carried out in anhydrous ether, and the product is purified through recrystallization.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using a Grignard reaction, where cyclobutylmagnesium bromide is reacted with phenylacetyl chloride. This method allows for large-scale production with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutyl-2-phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Production of corresponding alcohols or aldehydes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
2-Cyclobutyl-2-phenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-cyclobutyl-2-phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
2-Cyclobutyl-2-phenylacetic acid is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
2-Phenylacetic acid: Lacks the cyclobutyl group.
2-Cyclohexyl-2-phenylacetic acid: Contains a cyclohexyl group instead of cyclobutyl.
2-Cyclobutyl-2-hydroxy-2-phenylacetic acid: Has a hydroxyl group in addition to the cyclobutyl and phenyl groups.
Properties
IUPAC Name |
2-cyclobutyl-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIXVNVJYYYXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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